2-(4-bromo-2-tert-butylphenoxy)-N-(2-isopropyl-6-methylphenyl)acetamide
Vue d'ensemble
Description
2-(4-bromo-2-tert-butylphenoxy)-N-(2-isopropyl-6-methylphenyl)acetamide, also known as BAY 41-2272, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
2-(4-bromo-2-tert-butylphenoxy)-N-(2-isopropyl-6-methylphenyl)acetamide 41-2272 activates sGC by binding to the heme moiety of the enzyme, leading to a conformational change that increases its catalytic activity. This results in the production of cGMP, which activates protein kinase G (PKG) and other downstream effectors. PKG regulates various cellular processes, including smooth muscle relaxation, platelet aggregation, and inflammation.
Biochemical and Physiological Effects
2-(4-bromo-2-tert-butylphenoxy)-N-(2-isopropyl-6-methylphenyl)acetamide 41-2272 has been shown to have several biochemical and physiological effects, including vasodilation, inhibition of platelet aggregation, anti-inflammatory effects, and cardioprotective effects. It has been shown to improve pulmonary hemodynamics in animal models of pulmonary hypertension and to reduce myocardial infarct size in animal models of ischemia-reperfusion injury.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-bromo-2-tert-butylphenoxy)-N-(2-isopropyl-6-methylphenyl)acetamide 41-2272 is a potent and selective activator of sGC, making it a valuable tool for studying the role of cGMP signaling in various physiological processes. However, its effects may be cell-specific and may depend on the concentration and duration of exposure. Additionally, its use may be limited by its stability and solubility in aqueous solutions.
Orientations Futures
Future research on 2-(4-bromo-2-tert-butylphenoxy)-N-(2-isopropyl-6-methylphenyl)acetamide 41-2272 may focus on its potential therapeutic applications in various diseases, including pulmonary hypertension, erectile dysfunction, and cardiovascular diseases. Additionally, further studies may investigate its mechanism of action and downstream effectors, as well as its potential interactions with other signaling pathways. Finally, the development of more stable and soluble analogs of 2-(4-bromo-2-tert-butylphenoxy)-N-(2-isopropyl-6-methylphenyl)acetamide 41-2272 may improve its suitability for clinical use.
Applications De Recherche Scientifique
2-(4-bromo-2-tert-butylphenoxy)-N-(2-isopropyl-6-methylphenyl)acetamide 41-2272 has been extensively studied for its potential therapeutic applications in various diseases, including pulmonary hypertension, erectile dysfunction, and cardiovascular diseases. It acts as a potent activator of soluble guanylate cyclase (sGC), an enzyme that produces cyclic guanosine monophosphate (cGMP), a secondary messenger that regulates various physiological processes. 2-(4-bromo-2-tert-butylphenoxy)-N-(2-isopropyl-6-methylphenyl)acetamide 41-2272 has been shown to increase cGMP levels in various tissues, leading to vasodilation, anti-inflammatory effects, and inhibition of platelet aggregation.
Propriétés
IUPAC Name |
2-(4-bromo-2-tert-butylphenoxy)-N-(2-methyl-6-propan-2-ylphenyl)acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28BrNO2/c1-14(2)17-9-7-8-15(3)21(17)24-20(25)13-26-19-11-10-16(23)12-18(19)22(4,5)6/h7-12,14H,13H2,1-6H3,(H,24,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYPPNVQWMUVRTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)COC2=C(C=C(C=C2)Br)C(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.